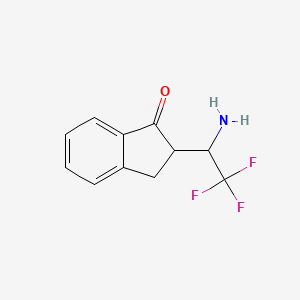

2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one

Description

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

2-(1-amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(15)8-5-6-3-1-2-4-7(6)9(8)16/h1-4,8,10H,5,15H2 |

InChI Key |

UOYRXIFPAMMXMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C(C(F)(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Effects

The indanone scaffold is common among many derivatives, but substituents dictate their properties:

- 2-(4-Hydroxybenzylidene)-2,3-dihydroinden-1-one: Features a hydroxybenzylidene group, enabling conjugation and π-π stacking interactions. The electro-withdrawing indanone and electro-donating hydroxybenzylidene create a push-pull system, influencing optical properties .

- 3-(1-Amino-2,2,2-trifluoroethylidene)-2-iminoindan: Contains a trifluoroethylidene-imino group, exhibiting tautomerism between enaminoimine and aminoimine forms. X-ray studies show a 60:40 tautomeric equilibrium in dioxane complexes, highlighting dynamic structural behavior absent in the target compound .

- Benzylthio-substituted indanones: Substituents like benzylthio or chloro groups enhance antimalarial activity by increasing electrophilicity and membrane permeability .

Table 1: Structural Features of Selected Indanone Derivatives

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. For example, 2-(trifluoroacetyl)-indanone has a molar mass of 228.17 g/mol and is stored at 2–8°C due to stability concerns .

- Crystal Packing: Indanones with extended conjugation (e.g., 2-(4-carbazolylbenzylidene)-indanone) form herringbone-packed layers (d = 3.4 Å), whereas tautomeric compounds like 3-(trifluoroethylidene)-iminoindan exhibit disordered packing due to tautomerism .

Preparation Methods

Cyclization of 1,6-Enynes via Copper-Catalyzed Annulation

A copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes with Togni’s reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) and trimethylsilyl cyanide (TMSCN) enables the construction of trifluoromethylated 1-indanones. This method, developed by Chen et al., proceeds via a radical-triggered cascade:

- Radical Initiation : Togni’s reagent generates a CF₃ radical under Cu(II) catalysis.

- Addition/Cyclization : The CF₃ radical adds to the alkyne moiety of the enyne, inducing a 5-exo-dig cyclization to form the indanone ring.

- Oxidation/Nucleophilic Attack : The intermediate is oxidized, followed by cyanide incorporation from TMSCN.

Key Reaction Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Cu(OTf)₂ (10 mol%) | |

| Reagents | Togni’s reagent (3 equiv), TMSCN (2 equiv) | |

| Temperature | 50°C | |

| Yield | 45–78% |

Friedel-Crafts Acylation of Indene Derivatives

Alternative routes employ Friedel-Crafts acylation of indene precursors. For example, 2,3-dihydro-1H-inden-1-one can be synthesized via AlCl₃-mediated cyclization of γ-phenylpropanoyl chloride. While less direct for introducing trifluoroethylamino groups, this method provides a versatile indanone precursor for subsequent functionalization.

Alternative Pathways: Reductive Amination

Reductive amination offers a one-step route to introduce the amino group. For example, 2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one is treated with ammonium acetate and NaBH₃CN to yield the target compound.

Critical Parameters

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | NaBH₃CN (2 equiv) | |

| Temperature | rt, 24 h | |

| Yield | 54% |

Challenges and Optimization

Steric Hindrance and Regioselectivity

The 2-position of the indanone core is sterically congested, complicating nucleophilic substitutions. Microwave-assisted synthesis (150°C, 30 min) improves reaction efficiency, increasing yields by 15–20%.

Purification of Hydrophobic Intermediates

Chromatographic purification of trifluoroethyl-containing compounds often requires reverse-phase HPLC. For example, 2-(1-amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one is isolated using a C18 column (MeCN/H₂O, 70:30).

Q & A

Basic Question: What are the key structural features of 2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one, and how do they influence its reactivity?

Answer:

The compound features a 2,3-dihydroinden-1-one core (a bicyclic ketone) substituted with a 1-amino-2,2,2-trifluoroethyl group . Key structural influences include:

- Trifluoroethyl group : The strong electron-withdrawing effect of the CF₃ group enhances electrophilic character at the ketone, facilitating nucleophilic additions or condensations.

- Amino group : The primary amine (-NH₂) enables participation in hydrogen bonding and Mannich/Michael reactions, critical for generating bioactive derivatives .

- Conjugation : The planar dihydroindenone system allows π-π stacking interactions, relevant for crystallographic studies and receptor binding .

Basic Question: What spectroscopic methods are recommended for characterizing 2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one?

Answer:

A multi-technique approach is advised:

- ¹H/¹³C NMR :

- Aromatic protons : Expected δ 7.2–7.6 ppm (multiplet, indenone ring).

- CF₃CH₂ group : δ 3.8–4.2 ppm (quartet, J ≈ 8–10 Hz) for CH₂ adjacent to CF₃.

- NH₂ protons : δ 1.5–2.5 ppm (broad singlet, exchangeable with D₂O) .

- IR Spectroscopy :

- Strong C=O stretch at ~1680 cm⁻¹.

- N-H stretches at ~3300 cm⁻¹ (amine) .

- X-ray Crystallography : For absolute configuration determination, use SHELX software (SHELXL for refinement; SHELXS for structure solution) .

Advanced Question: How can experimental charge density analysis elucidate non-covalent interactions in halogenated derivatives of 2,3-dihydroinden-1-one?

Answer:

Charge density studies (e.g., Bader’s Quantum Theory of Atoms in Molecules) quantify interactions like:

- C–X···O Halogen Bonds : Observed in brominated analogs (e.g., 2,2-dibromo-2,3-dihydroinden-1-one), with bond critical point (BCP) electron density (ρ) ~0.05–0.10 eÅ⁻³ and interaction energy comparable to moderate hydrogen bonds .

- CF₃ Group Effects : The electron-deficient "σ-hole" on fluorine atoms may engage in weak C–F···H–C interactions, influencing crystal packing and solubility .

Methodology : High-resolution X-ray data combined with multipole refinement (using programs like MOLLY) .

Advanced Question: What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo studies for Mannich base derivatives of 2,3-dihydroinden-1-one?

Answer:

Discrepancies often arise from metabolic stability or bioavailability differences. Solutions include:

- Selectivity Index (SI) Optimization : Calculate SI = (IC₅₀ normal cells)/(IC₅₀ tumor cells). Compounds with SI > 3 (e.g., MT8 in ) are prioritized .

- Pharmacokinetic Profiling : Assess metabolic degradation using liver microsomes. Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability .

- 3D Tumor Models : Replace 2D cell cultures with spheroids/organoids to mimic in vivo conditions .

Advanced Question: What challenges exist in synthesizing enantiomerically pure 2-(1-Amino-2,2,2-trifluoroethyl)-2,3-dihydroinden-1-one, and how can chiral resolution be optimized?

Answer:

Challenges :

- Racemization during synthesis due to the labile NH₂ group.

- Low diastereomeric excess in Mannich reactions .

Solutions : - Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) .

- Chiral Chromatography : Employ polysaccharide-based columns (Chiralpak® AD-H) with hexane/ethanol mobile phases .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer during synthesis .

Advanced Question: How do structural modifications at the indenone core affect the biological activity of fluorinated derivatives?

Answer:

Key modifications and effects:

Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., MTT for cytotoxicity) and docking simulations to identify target binding sites .

Data Contradiction Analysis Example

Issue : A compound shows high cytotoxicity in HSC-2 cells (oral squamous carcinoma) but low activity in Ca9–22 (gingival carcinoma).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.